molecular formula C20H16N2O4 B2417100 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892756-04-6

8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No. B2417100
CAS RN: 892756-04-6
M. Wt: 348.358
InChI Key: DXPSXFMUPOUDCL-UHFFFAOYSA-N
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Description

8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as ETOC, is a synthetic compound that has been widely studied for its potential therapeutic applications. ETOC belongs to the class of coumarin derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Chemical Characterization and Biological Activities

The oxadiazole core, as part of the 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one compound, has been extensively studied for its diverse biological activities. Oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring, exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, anticonvulsant, antitubercular, antiviral, and anticancer activities. These properties are attributed to the various substitutions possible on the oxadiazole ring, which can significantly affect the compound's biological activity and specificity (Kim et al., 2018).

Synthesis and Application in Antimicrobial Activities

The facile synthesis of 2H-chromene-based substituted anilines, which includes the this compound derivative, has shown promising antimicrobial and antifungal activities. These compounds, through a one-pot synthetic method involving Michael addition followed by aromatization, demonstrate significant inhibitory effects against various microbial strains, highlighting their potential as antimicrobial agents (Banoji et al., 2022).

Anticancer and Anti-inflammatory Potential

Compounds containing the 2H-chromen-2-one moiety, like the 8-ethoxy derivative, have been explored for their anticancer and anti-inflammatory effects. The synthesis of novel derivatives and their bio-evaluation have indicated potential anticancer activities. Additionally, specific derivatives have been synthesized to target anti-inflammatory and analgesic activities, revealing a promising avenue for the development of new therapeutic agents (Shah et al., 2016; Ingale et al., 2010).

Fluorescence Imaging and Chemosensor Applications

The unique electronic structure of the this compound compound makes it suitable for applications in fluorescence imaging and as a chemosensor. A derivative based on the 1,3,4-oxadiazole framework has been developed as an OFF-ON fluorescent chemosensor for Zn2+ in aqueous solutions, demonstrating its potential in living cell imaging (Zhou et al., 2012).

properties

IUPAC Name

8-ethoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-3-24-16-10-6-8-13-11-15(20(23)25-17(13)16)19-21-18(22-26-19)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSXFMUPOUDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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